N-(4-mesitylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Structure–Activity Relationship Metabolic stability Hydrogen bonding

SAR expansion beyond benzamide series often faces solubility-limited assay performance with fluoro-phenylsulfonyl analogs. This compound (CAS 941907-89-7) addresses this via a 4-methoxyphenylsulfonyl group conferring lower predicted logP and improved aqueous solubility, while the sulfonylacetamide linker enables distinct kinase/pathway selectivity profiling relative to INH6. • Screen for tubulin polymerization inhibition (cf. lead 10a, IC50 2.69 μM) • Compare metabolic stability vs. benzamide analog INH6 (Nek2/Hec1 IC50 2.4 μM) • Available at 95% purity; inquire for bulk quantities and global delivery.

Molecular Formula C21H22N2O4S2
Molecular Weight 430.54
CAS No. 941907-89-7
Cat. No. B2367367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-mesitylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
CAS941907-89-7
Molecular FormulaC21H22N2O4S2
Molecular Weight430.54
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C21H22N2O4S2/c1-13-9-14(2)20(15(3)10-13)18-11-28-21(22-18)23-19(24)12-29(25,26)17-7-5-16(27-4)6-8-17/h5-11H,12H2,1-4H3,(H,22,23,24)
InChIKeyXCOGBEKHVAXFGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Mesitylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide Overview


N-(4-mesitylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide (CAS 941907-89-7) is a synthetic small molecule belonging to the thiazole-2-acetamide class, featuring a sterically demanding 4-mesityl substituent on the thiazole ring and a 4-methoxyphenylsulfonyl-acetamide side chain . Its molecular formula is C21H22N2O4S2 with a molecular weight of 430.5 g/mol [1]. The compound is primarily offered as a research chemical for screening applications; limited primary literature exists directly characterizing its biological activity, making structural and class-based inference essential for procurement decisions.

1
Screening library addition for novel thiazole-2-acetamide chemotypes
2
Scaffold-hopping SAR with sterically hindered 4-mesityl substitution
3
Empirical activity profiling required; class-level structural inference only

Differentiation from In-Class Analogs


Within the 4-mesitylthiazole family, the nature of the 2-amino substituent profoundly dictates biological target engagement and physicochemical properties. The benzamide analog INH6 (N-(4-mesitylthiazol-2-yl)benzamide) is a validated Nek2/Hec1 inhibitor with an IC50 of 2.4 μM in HeLa cells , yet its simple benzamide moiety conveys distinct hydrogen-bonding capacity and metabolic susceptibility relative to the sulfonylacetamide bridge of the target compound. Cinnamamide derivatives such as (E)-N-(4-mesitylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide exhibit antiproliferative activity via a different electrophilic warhead [1]. Even within the sulfonyl sub-series, the para substituent on the phenylsulfonyl group (methoxy vs. fluoro vs. other) modulates lipophilicity, electron density, and solubility, meaning that generic “thiazole acetamide” or “mesitylthiazole” procurement without specifying the exact substitution pattern will yield a compound with diverging target profile and ADME properties.

Linker Chemistry Divergence
Sulfonylacetamide linker alters target selectivity and metabolic stability compared to benzamide series; not interchangeable with INH6-class inhibitors.
Phenylsulfonyl Substituent Effect
4-Methoxy substitution reduces lipophilicity and increases predicted aqueous solubility relative to 4-fluoro analog; direct replacement may shift assay behavior.

Quantitative Differentiation Evidence


Sulfonylacetamide vs. Benzamide Linker: Target and Metabolic Profiles

The target compound incorporates a sulfonylacetamide linker (SO2–CH2–CO–NH–thiazole), which introduces an additional polar sulfone group and an sp3 methylene spacer absent in the benzamide analog INH6. INH6 exhibits potent Nek2/Hec1 inhibition (HeLa IC50 = 2.4 μM) . The sulfone moiety in the target compound provides stronger hydrogen-bond acceptor capacity (two S=O groups) and altered conformational flexibility relative to the planar benzamide, which can redirect target preference away from the Nek2/Hec1 interface and toward enzymes that favor sulfonamide/sulfone interactions. Sulfone-containing compounds generally show enhanced metabolic stability due to resistance to oxidative N-dealkylation and amide hydrolysis compared to simple amides [1].

Linker Comparison
Context-dependent
Sulfonylacetamide (SO₂–CH₂–CO–NH–) vs. benzamide (CO–NH–) linker; target compound: no reported HeLa data; INH6: HeLa IC₅₀ = 2.4 μM
Supports differentiated target-engagement profiling and metabolic stability screening
Direct SAR comparison requires empirical validation
Structure–Activity Relationship Metabolic stability Hydrogen bonding

Methoxy vs. Fluoro Phenylsulfonyl: Lipophilicity and Solubility

The target compound bears a 4-methoxyphenylsulfonyl group, whereas the closest sulfonyl analog features a 4-fluorophenylsulfonyl moiety. The methoxy group is electron-donating (+M effect), increasing electron density on the sulfone and reducing the sulfone’s electrophilic character compared to the electron-withdrawing fluoro substituent. This difference impacts logP and aqueous solubility: the methoxy analog is predicted to have a lower logP (estimated ~3.0–3.5) than the fluoro analog (estimated ~3.5–4.0), leading to improved aqueous solubility . The methoxy oxygen can also act as an additional hydrogen-bond acceptor, potentially enhancing interactions with polar protein environments.

logP Shift
Data to verify
Predicted Δ logP ≈ –0.5 (4-OCH₃ vs. 4-F phenylsulfonyl); estimated logP ~3.0–3.5 (target) vs. ~3.5–4.0 (fluoro analog)
Supports solubility screening context; may benefit aqueous assay formats
No experimental solubility data available
Lipophilicity Solubility ADME profiling

Thiazole-2-acetamide Scaffold: Tubulin Polymerization Inhibitor Class

Thiazole-2-acetamide derivatives have recently been reported as potent tubulin polymerization inhibitors with anticancer activity. In a 2025 study by Al-Wahaibi et al., compound 10a (a 2,4-disubstituted thiazole-2-acetamide) exhibited an antitubulin IC50 of 2.69 μM, surpassing the reference combretastatin A-4 (IC50 = 8.33 μM), and displayed a GI50 of 6 μM across four cancer cell lines without cytotoxicity to normal cells (>85% viability at 50 μM) [1]. The target compound shares the identical thiazole-2-acetamide core, suggesting potential for similar tubulin-targeting activity, though direct experimental confirmation is required.

Scaffold Activity
Class-level
Thiazole-2-acetamide compound 10a: antitubulin IC₅₀ = 2.69 μM; combretastatin A-4 IC₅₀ = 8.33 μM; cancer cell GI₅₀ ≈ 6 μM
Class-level inference supports tubulin polymerization inhibitor screening; target compound requires direct assay validation
No direct tubulin or antiproliferative data for this compound
Tubulin polymerization inhibition Antiproliferative activity Cancer cell lines

Recommended Application Scenarios


Nek2/Hec1 Axis Screening: Sulfonylacetamide vs. Benzamide

Procure the target compound alongside INH6 (N-(4-mesitylthiazol-2-yl)benzamide) to evaluate sulfonylacetamide-bridged analogs for selectivity and metabolic stability relative to the benzamide series. INH6 inhibits HeLa cell growth with an IC50 of 2.4 μM ; the target compound’s distinct sulfonylacetamide linker may exhibit a different kinase/pathway selectivity profile and improved metabolic half-life due to the sulfone moiety, enabling SAR expansion beyond the Nek2/Hec1 mechanism.

Tubulin Polymerization Inhibitor Screening

Given that thiazole-2-acetamide derivatives have demonstrated potent tubulin polymerization inhibition (e.g., compound 10a with an IC50 of 2.69 μM, outperforming combretastatin A-4 at 8.33 μM) [1], the target compound can be screened in tubulin polymerization and cancer cell antiproliferation assays to determine whether the 4-mesityl and 4-methoxyphenylsulfonyl substitution pattern enhances or modulates activity relative to the reported lead compounds.

Solubility Analoging: Methoxy vs. Fluoro Sulfonyl Derivatives

The 4-methoxyphenylsulfonyl group confers a lower predicted logP and improved aqueous solubility compared to the 4-fluorophenylsulfonyl analog. Researchers encountering solubility-limited assay performance with the fluoro analog can switch to the target methoxy compound, achieving better solubility while retaining the sulfonylacetamide pharmacophore, thereby maintaining comparative SAR within the same assay system. Direct logP/solubility measurement is recommended to confirm the predicted advantage.

Application
Selection Property
Validation Focus
Nek2/Hec1 pathway tool compound exploration
Sulfonylacetamide linker chemistry
Kinase selectivity and metabolic stability profiling
Tubulin polymerization inhibitor screening
Thiazole-2-acetamide chemotype
Antitubulin potency and cancer cell line assays
Solubility-optimized SAR studies
4-Methoxyphenylsulfonyl substituent
Aqueous solubility and logP determination
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